molecular formula C7H4BrClN2O B13011554 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one

Cat. No.: B13011554
M. Wt: 247.47 g/mol
InChI Key: IKHIOSFSZYENLH-UHFFFAOYSA-N
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Description

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-bromo-2-chloroaniline with formamide, followed by cyclization to form the imidazole ring . The reaction conditions often include the use of solvents like chloroform and catalysts such as sodium bicarbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to the formation of different oxidation states of the compound .

Scientific Research Applications

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one
  • 7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde
  • 2H-Indol-2-one, 1,3-dihydro-

Uniqueness

4-Bromo-7-chloro-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C7H4BrClN2O

Molecular Weight

247.47 g/mol

IUPAC Name

4-bromo-7-chloro-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C7H4BrClN2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12)

InChI Key

IKHIOSFSZYENLH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)NC(=O)N2)Br

Origin of Product

United States

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